molecular formula C22H20ClN5O3 B12767951 o-Desmethyl betrixaban CAS No. 1616693-59-4

o-Desmethyl betrixaban

Cat. No.: B12767951
CAS No.: 1616693-59-4
M. Wt: 437.9 g/mol
InChI Key: XALQAROEPNDIFZ-UHFFFAOYSA-N
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Description

o-Desmethyl betrixaban is a metabolite of betrixaban, an oral anticoagulant drug that acts as a direct factor Xa inhibitor. Betrixaban is primarily used for the prevention of venous thromboembolism in patients who are at risk due to restricted mobility or other factors. This compound is formed through the metabolic process and retains some of the pharmacological properties of its parent compound .

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of o-Desmethyl betrixaban involves several steps, starting from readily available raw materials. One common method involves the nucleophilic addition-elimination reaction of 5-methoxyisatoic anhydride with 2-amino-5-chloropyridine under the condition of potassium tert-butoxide. This reaction yields N-(5-chloro-2-pyridyl)-5-methoxyl-2-aminobenzamide. This intermediate is then reacted with cyanobenzoyl chloride to form N-(5-chloro-2-pyridyl)-2-[(4-cyanobenzoyl)amino]-5-methoxyl benzamide hydrochloride. Finally, nucleophilic addition with dimethylamine produces betrixaban, which can be further demethylated to obtain this compound .

Industrial Production Methods

Industrial production of this compound follows similar synthetic routes but is optimized for large-scale production. The reaction conditions are carefully controlled to ensure high yield and purity. The use of cost-effective reagents and solvents, such as 2-methyltetrahydrofuran, is common in industrial settings to reduce costs and improve efficiency .

Chemical Reactions Analysis

Types of Reactions

o-Desmethyl betrixaban undergoes various chemical reactions, including:

    Oxidation: This reaction can introduce hydroxyl groups into the molecule.

    Reduction: This reaction can remove oxygen atoms or add hydrogen atoms.

    Substitution: This reaction can replace one functional group with another.

Common Reagents and Conditions

    Oxidation: Common reagents include hydrogen peroxide and potassium permanganate.

    Reduction: Common reagents include sodium borohydride and lithium aluminum hydride.

    Substitution: Common reagents include halogens and nucleophiles such as amines and thiols.

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation of this compound can yield hydroxylated derivatives, while reduction can produce fully saturated compounds .

Scientific Research Applications

o-Desmethyl betrixaban has several scientific research applications:

Mechanism of Action

o-Desmethyl betrixaban exerts its effects by inhibiting factor Xa, an enzyme crucial for the conversion of prothrombin to thrombin in the coagulation cascade. By inhibiting factor Xa, this compound prevents the formation of thrombin and subsequently reduces the formation of blood clots. This mechanism is similar to that of its parent compound, betrixaban .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

o-Desmethyl betrixaban is unique due to its specific metabolic pathway and its formation as a metabolite of betrixaban. It retains some pharmacological properties of betrixaban but may have different pharmacokinetic and pharmacodynamic profiles. This uniqueness makes it a valuable compound for studying the metabolism and effects of betrixaban .

Properties

CAS No.

1616693-59-4

Molecular Formula

C22H20ClN5O3

Molecular Weight

437.9 g/mol

IUPAC Name

N-(5-chloropyridin-2-yl)-2-[[4-(N,N-dimethylcarbamimidoyl)benzoyl]amino]-5-hydroxybenzamide

InChI

InChI=1S/C22H20ClN5O3/c1-28(2)20(24)13-3-5-14(6-4-13)21(30)26-18-9-8-16(29)11-17(18)22(31)27-19-10-7-15(23)12-25-19/h3-12,24,29H,1-2H3,(H,26,30)(H,25,27,31)

InChI Key

XALQAROEPNDIFZ-UHFFFAOYSA-N

Canonical SMILES

CN(C)C(=N)C1=CC=C(C=C1)C(=O)NC2=C(C=C(C=C2)O)C(=O)NC3=NC=C(C=C3)Cl

Origin of Product

United States

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